Cas no 75948-77-5 (4,6-Dimethyl-1H-indole)
4,6-Dimethyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Dimethyl-1H-indole
- 4,6-Dimethylindole
- 1H-Indole,4,6-dimethyl
- 4,6-Dimethyl-indol
- CS-0146476
- 75948-77-5
- FT-0646528
- AMY7339
- DTXSID70431428
- EN300-196765
- AC-14321
- SCHEMBL1294597
- 1H-Indole, 4,6-dimethyl-
- E81880
- AKOS006228890
- MFCD07367957
- WUCQJZHJZJSFLU-UHFFFAOYSA-N
- AB31499
- DB-075042
-
- MDL: MFCD07367957
- Inchi: 1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3
- InChI Key: WUCQJZHJZJSFLU-UHFFFAOYSA-N
- SMILES: N1C=CC2C(C)=CC(C)=CC1=2
Computed Properties
- Exact Mass: 145.08900
- Monoisotopic Mass: 145.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8A^2
- XLogP3: 2.8
Experimental Properties
- Density: 1.08
- Boiling Point: 275.282 °C at 760 mmHg
- Flash Point: 275.282 °C at 760 mmHg
- Refractive Index: 1.636
- PSA: 15.79000
- LogP: 2.78470
4,6-Dimethyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Dimethyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007979-1g |
4,6-Dimethyl-1H-indole |
75948-77-5 | 95% | 1g |
$379.44 | 2023-09-01 | |
| Chemenu | CM147826-1g |
4,6-dimethyl-1H-indole |
75948-77-5 | 95% | 1g |
$430 | 2021-08-05 | |
| TRC | D475785-1mg |
4,6-dimethyl-1H-indole |
75948-77-5 | 1mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D475785-2mg |
4,6-dimethyl-1H-indole |
75948-77-5 | 2mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D475785-10mg |
4,6-dimethyl-1H-indole |
75948-77-5 | 10mg |
$ 80.00 | 2022-06-05 | ||
| Matrix Scientific | 201048-5g |
4,6-Dimethyl-1H-indole |
75948-77-5 | 5g |
$2790.00 | 2023-09-09 | ||
| Chemenu | CM147826-1g |
4,6-dimethyl-1H-indole |
75948-77-5 | 95% | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | Y0990418-5g |
4,6-dimethyl-1H-indole |
75948-77-5 | 95% | 5g |
$1550 | 2024-08-02 | |
| Enamine | EN300-196765-0.05g |
4,6-dimethyl-1H-indole |
75948-77-5 | 95% | 0.05g |
$252.0 | 2023-09-16 | |
| Enamine | EN300-196765-0.1g |
4,6-dimethyl-1H-indole |
75948-77-5 | 95% | 0.1g |
$376.0 | 2023-09-16 |
4,6-Dimethyl-1H-indole Suppliers
4,6-Dimethyl-1H-indole Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4,6-Dimethyl-1H-indole
Recent Advances in the Study of 4,6-Dimethyl-1H-indole (CAS: 75948-77-5) in Chemical Biology and Pharmaceutical Research
The compound 4,6-Dimethyl-1H-indole (CAS: 75948-77-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aromatic compound, characterized by its indole core with methyl substituents at the 4 and 6 positions, has been identified as a promising scaffold for the synthesis of bioactive molecules. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.
One of the key areas of research involving 4,6-Dimethyl-1H-indole focuses on its role in the modulation of protein-protein interactions (PPIs). PPIs are critical targets in drug discovery, and small molecules like 4,6-Dimethyl-1H-indole have shown potential in disrupting these interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4,6-Dimethyl-1H-indole could effectively inhibit the interaction between oncogenic proteins, leading to reduced tumor growth in preclinical models. The study highlighted the compound's ability to bind to hydrophobic pockets on protein surfaces, making it a valuable tool for PPI modulation.
In addition to its applications in oncology, 4,6-Dimethyl-1H-indole has also been investigated for its neuroprotective properties. Research published in ACS Chemical Neuroscience in 2022 revealed that certain analogs of this compound exhibited significant activity in protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study suggested that the methyl groups at the 4 and 6 positions enhance the compound's ability to scavenge reactive oxygen species (ROS), thereby mitigating cellular damage.
Another promising avenue of research involves the use of 4,6-Dimethyl-1H-indole in the development of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters (2023) reported that sulfonamide derivatives of this compound displayed potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis, highlighting its potential as a lead structure for new antibiotics.
Despite these advancements, challenges remain in the optimization of 4,6-Dimethyl-1H-indole derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and in vivo studies. However, the compound's versatility and demonstrated bioactivity make it a compelling candidate for continued investigation. Future research directions may include the development of more selective derivatives, as well as the exploration of its mechanisms of action at the molecular level.
In conclusion, 4,6-Dimethyl-1H-indole (CAS: 75948-77-5) represents a valuable scaffold in chemical biology and pharmaceutical research, with applications spanning multiple therapeutic areas. Its ability to modulate protein-protein interactions, protect neuronal cells, and combat antimicrobial resistance underscores its potential as a cornerstone for future drug discovery efforts. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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